Tapotoclax

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action:

- Cancer cells often have mutations or overexpression of anti-apoptotic BCL-2 proteins, allowing them to evade cell death signals. []

- Tapoclax belongs to a class of drugs called BCL-2 selective inhibitors, designed to target these specific proteins and restore apoptosis in cancer cells. []

- By binding to the BCL-2 protein pocket, Tapoclax prevents it from interacting with pro-apoptotic proteins, ultimately leading to cancer cell death. []

Clinical Trials:

- Tapoclax is being investigated in various clinical trials, both as a monotherapy and in combination with other chemotherapy drugs, for the treatment of AML. []

- Early phase trials have shown promising results, with Tapoclax demonstrating acceptable safety profiles and inducing responses in patients with AML who have relapsed or are resistant to other treatments. []

- Ongoing clinical trials are further evaluating the efficacy and safety of Tapoclax in different patient populations and treatment regimens. []

Future Directions:

- Research is ongoing to explore the potential benefits of Tapoclax in treating other BCL-2 protein-dependent cancers beyond AML. []

- Scientists are also investigating how to combine Tapoclax with other targeted therapies or immunotherapies to improve treatment outcomes for patients with various malignancies. []

Tapotoclax, also known as AMG 176, is a first-in-class small molecule designed to selectively inhibit the protein MCL1 (myeloid cell leukemia 1). MCL1 is a member of the BCL2 family of proteins, which play critical roles in regulating apoptosis (programmed cell death). By disrupting protein-protein interactions within this family, Tapotoclax induces apoptosis in cancer cells that are dependent on MCL1 for survival. This compound has been primarily investigated for its potential use in treating hematologic malignancies, including high-risk myelodysplastic syndromes and acute myeloid leukemia .

Tapotoclax operates through the inhibition of MCL1, leading to the induction of apoptosis in MCL1-dependent cells. The mechanism involves the disruption of the interaction between MCL1 and its pro-apoptotic partner Bim. This disruption results in the activation of downstream apoptotic pathways, including mitochondrial outer membrane permeabilization and caspase activation, ultimately leading to cell death .

The biological activity of Tapotoclax has been characterized by its ability to reduce bone marrow blasts and decrease transfusion dependence in patients with high-risk myelodysplastic syndromes following treatment with hypomethylating agents. Although initial studies indicated manageable safety profiles with no dose-limiting toxicities reported, clinical responses were limited, prompting further investigation into its efficacy when combined with other therapies .

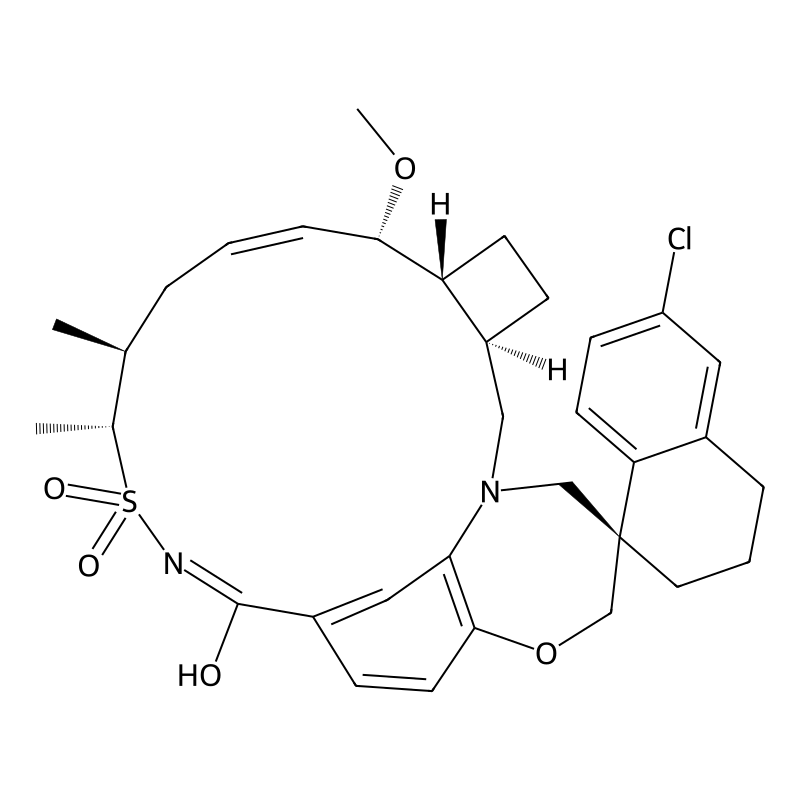

The synthesis of Tapotoclax involves complex organic chemistry techniques that typically include:

- Macrocyclization: Formation of the macrocyclic structure that characterizes Tapotoclax.

- Functionalization: Introduction of specific functional groups to enhance selectivity and potency against MCL1.

- Purification: Techniques such as chromatography to isolate the desired compound from by-products.

While detailed synthetic routes are proprietary, general strategies involve iterative synthesis and optimization based on structure-activity relationship studies .

Tapotoclax is primarily being explored for its applications in treating:

- High-risk Myelodysplastic Syndromes: It shows promise in patients who have not responded adequately to standard therapies.

- Acute Myeloid Leukemia: Ongoing research aims to evaluate its effectiveness in this aggressive cancer type.

- Combination Therapies: There is potential for Tapotoclax to be used alongside other treatments to enhance therapeutic efficacy .

Studies on Tapotoclax have focused on its interactions with other drugs and biological molecules. Notably:

- Combination with Hypomethylating Agents: Initial trials suggest that combining Tapotoclax with agents like azacitidine may improve outcomes for patients with myelodysplastic syndromes.

- Safety Profile: Interaction studies have indicated a manageable safety profile, though further exploration is necessary to fully understand potential drug-drug interactions .

Several compounds share similarities with Tapotoclax in their mechanisms of action or therapeutic targets. These include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Venetoclax | Inhibits BCL2 | Selective for BCL2; used in chronic lymphocytic leukemia |

| ABT-737 | Inhibits multiple BCL2 family proteins | Potent inducer of apoptosis across various cancers |

| S65487/VOB560 | Selective BCL-2 inhibitor | Active against wild-type and resistant mutants |

| Gossypol | Inhibits both BCL2 and MCL1 | Natural product with broad anti-cancer activity |

Tapotoclax's unique selectivity for MCL1 distinguishes it from these compounds, particularly as MCL1 is often implicated in resistance mechanisms against other therapies targeting different members of the BCL2 family .

Conformational Dynamics of Tapotoclax-MCL1 Binding

Tapotoclax (AMG-176) represents a significant advancement in the development of selective MCL1 inhibitors, with its design incorporating sophisticated conformational restriction strategies to optimize binding affinity and selectivity [40]. The compound binds with high affinity (Ki=0.13 nM) to the BH3-binding groove of MCL1, demonstrating remarkable potency and selectivity compared to earlier attempts at targeting this protein-protein interaction [1] [39].

The development of Tapotoclax was guided by X-ray crystallography and small-molecule conformational analysis, with researchers applying rigorous conformational restriction principles to overcome the challenges associated with targeting the shallow BH3-domain binding pocket in MCL1 [40]. This approach was critical because the high-affinity interactions between MCL1 and its natural binding partners had previously made the development of potent and selective inhibitors with suitable drug-like properties challenging [40].

Crystal structure analysis of Tapotoclax bound to MCL1 revealed a cryptic binding pocket not present in the co-crystal structure of MCL1 when bound to the BIM peptide [40]. This discovery provided crucial insights for the optimization process, allowing researchers to design a molecule that could better fill this cryptic pocket and constrain the rotation of the aryl ring [40] [21]. The binding conformation observed in the crystal structure showed that Tapotoclax adopts a specific pose that maximizes interactions with the MCL1 binding groove [40].

Conformational analysis of Tapotoclax demonstrated that the bioactive conformation represents 45% of the total conformational ensemble, making it the most abundant conformation [40]. This is a significant improvement over earlier compounds in the development series, where the bioactive conformation represented only 12% of the total conformational ensemble [40]. The installation of a trans-olefin in the molecular structure reduced the number of energetically accessible conformations within 3 kcal/mol from 22 to 8, further enhancing the compound's binding properties [40].

| Conformational Parameter | Value/Description | Impact on Binding |

|---|---|---|

| Bioactive Conformation Population | 45% (most abundant conformation) | High probability of bioactive conformation |

| Total Accessible Conformations (≤3 kcal/mol) | 8 conformations (reduced from 22) | Reduced entropy penalty upon binding |

| Conformational Restriction Strategy | Small-molecule conformational restriction | Improved selectivity and potency |

| Binding-Induced Pocket Formation | Cryptic binding pocket formation | Enhanced complementarity with MCL1 |

| Structural Rigidity Enhancement | Reduced nonbinding conformations | Optimized binding thermodynamics |

| Macrocyclic Ring System | Conformationally restricted macrocycle | Preorganized for target engagement |

| Spirocyclic Constraint | Spirocycle constrains aryl ring rotation | Improved shape complementarity |

| Trans-Olefin Installation | Further restricts macrocycle flexibility | Stabilized binding conformation |

The binding mode of Tapotoclax to MCL1 involves several key structural elements [40]. The compound contains a spiro-macrocyclic structure that incorporates both conformationally restricted macrocyclic and spirocyclic rings [40]. This design provides high-affinity binding to MCL1 by optimizing the spatial arrangement of functional groups that interact with the binding groove [40] [21]. The acyl sulfonamide group of Tapotoclax forms a critical ionic interaction with Arginine 263 of MCL1, mimicking the salt bridge formed by the aspartic acid residue in natural BH3 domains [40] [31].

Nuclear Magnetic Resonance (NMR)-based free ligand conformer analysis demonstrated that the unprecedented induced fit observed in the binding of Tapotoclax to MCL1 is uniquely achieved by designing highly rigid inhibitors that are preorganized in their bioactive conformation [21]. This rigidity reduces the entropic penalty associated with binding and enhances the selectivity of Tapotoclax for MCL1 over other BCL2 family proteins [21] [40].

Mitochondrial Permeabilization and Caspase Activation Pathways

Tapotoclax exerts its pro-apoptotic effects by disrupting the anti-apoptotic function of MCL1, which ultimately leads to mitochondrial outer membrane permeabilization (MOMP) and activation of the caspase cascade [1] [6]. Understanding this pathway is essential for comprehending the mechanism by which Tapotoclax induces apoptosis in cancer cells [17].

The process begins with Tapotoclax binding to MCL1, which prevents the formation of complexes between MCL1 and pro-apoptotic BCL2 family proteins, particularly BCL2-like protein 11 (BIM) [1] [6]. Under normal conditions, MCL1 binds to BIM and other pro-apoptotic proteins, sequestering them and preventing their activation [11]. By disrupting this interaction, Tapotoclax releases these pro-apoptotic proteins, allowing them to initiate the apoptotic cascade [1] [6].

Once released from MCL1 inhibition, pro-apoptotic proteins such as BAX (BCL2-associated X protein) and BAK (BCL2 antagonist/killer) become activated [17]. BAX resides primarily in the cytosol in an inactive conformation, while BAK is inserted at the outer mitochondrial membrane via an α9 helix that connects with voltage-dependent anion channel 2 (VDAC2) [17]. In response to apoptotic stimuli, including the disruption of MCL1 inhibition by Tapotoclax, BAX and BAK associate to form pores in the outer mitochondrial membrane [17] [26].

This pore formation leads to mitochondrial outer membrane permeabilization (MOMP), which is considered the "point of no return" in apoptosis [26]. MOMP typically occurs within approximately five minutes across all mitochondrial membranes within a cell once triggered [26]. During MOMP, the outer mitochondrial membrane, which is typically permeable only to molecules smaller than 5 kDa, forms pores that can accommodate proteins larger than 100 kDa [26].

| Pathway Component | Mechanism | Timeframe |

|---|---|---|

| MCL1 Inhibition by Tapotoclax | Direct binding to MCL1 BH3-binding groove | Immediate upon drug exposure |

| BIM/MCL1 Complex Disruption | Prevention of MCL1-BIM complex formation | Within minutes of MCL1 binding |

| BAX/BAK Activation | Release of BAX/BAK from MCL1 inhibition | Minutes after complex disruption |

| Mitochondrial Outer Membrane Permeabilization (MOMP) | BAX/BAK oligomerization and pore formation | Point of no return (~5 minutes) |

| Cytochrome c Release | Intermembrane space protein diffusion | Concurrent with MOMP |

| Apoptosome Formation | APAF1/Caspase-9/Cytochrome c complex | Minutes after cytochrome c release |

| Caspase-9 Activation | Proteolytic activation within apoptosome | Rapid activation cascade |

| Effector Caspase Activation | Caspase-3, -6, -7 cascade activation | Sequential downstream activation |

| Apoptosis Commitment | Rapid commitment within 30 minutes | 30 minutes exposure sufficient |

MOMP results in the diffusion of proteins from the space between the inner and outer mitochondrial membranes into the cytosol [26]. One of the most critical proteins released is cytochrome c, which plays a central role in the formation of the apoptosome [25]. Cytochrome c binds to apoptotic protease activating factor 1 (APAF1), which then recruits caspase-9 to form the apoptosome complex [25] [27].

Within the apoptosome, caspase-9 becomes activated and initiates a cascade of caspase activation events [25]. Caspase-9 directly cleaves and activates the effector caspases, particularly caspase-3 and caspase-7 [25]. These activated effector caspases then process additional caspases, with caspase-3 processing caspases-6 and -2, and caspase-6 processing caspases-8 and -10 downstream [25].

The activation of these effector caspases leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical changes associated with apoptosis [25] [27]. Research with Tapotoclax has demonstrated that this compound can induce a rapid commitment toward apoptosis at nanomolar concentrations following exposure for as little as 30 minutes [40]. This rapid induction of apoptosis is a key feature of Tapotoclax's mechanism of action and contributes to its potential efficacy as an anti-cancer agent [40].

In addition to the release of cytochrome c, MOMP also results in the release of second mitochondria-derived activator of caspase (SMAC)/DIABLO, which functions to promote caspase activation by inhibiting inhibitor of apoptosis (IAP) family proteins [27]. This further enhances the apoptotic response triggered by Tapotoclax-mediated MCL1 inhibition [27] [1].

In Vitro Efficacy in Hematologic Cancer Cell Lines

Tapotoclax demonstrated exceptional selectivity and potency against hematologic malignancies in extensive cell line screening studies. In a comprehensive analysis of 952 tumor-derived cell lines, hematologic cancer cell lines exhibited significantly greater sensitivity to Tapotoclax compared to solid tumor counterparts (P < 1 × 10⁻¹³, Fisher exact test) [1] [2]. The most sensitive hematologic indications included multiple myeloma (P = 0.006), acute myeloid leukemia (P = 1 × 10⁻⁵), and B-cell lymphoma (P < 1 × 10⁻⁶), with subsets of acute lymphoblastic leukemia and Burkitt lymphoma also demonstrating dependency on myeloid cell leukemia 1 [1] [2].

Dose-Response Characteristics and Temporal Dynamics

Multiple myeloma cell lines demonstrated the highest sensitivity to Tapotoclax, with half-maximal inhibitory concentration values ranging from 0.21 to 19.45 micromolar at 48 hours [3]. Notably, these cell lines relied predominantly on myeloid cell leukemia 1 for survival, whereas acute myeloid leukemia and diffuse large B-cell lymphoma cell lines exhibited more heterogeneous responses, showing sensitivity to selective inhibition of myeloid cell leukemia 1, B-cell lymphoma 2, or both proteins [1] [2].

The compound induced rapid commitment toward apoptosis at nanomolar concentrations following exposure for as little as 30 minutes [1] [2]. Highly sensitive cell lines, including OPM-2 multiple myeloma, MV-4-11 acute myeloid leukemia, MOLM13 acute myeloid leukemia, and Ramos Burkitt lymphoma, exhibited caspase 3 and 7 activation within 1 to 4 hours of treatment, with reductions in cell viability observed shortly thereafter, demonstrating near-maximal response within 8 hours of treatment initiation [1] [2].

Mechanistic Apoptotic Pathway Activation

Tapotoclax treatment resulted in dose-dependent activation of the intrinsic apoptosis pathway through multiple biomarkers. The compound increased activated BAK levels, a proximal downstream effector of myeloid cell leukemia 1, in sensitive cell lines but not in resistant cell lines [1] [2]. The compound effectively disrupted the interaction between myeloid cell leukemia 1 and BAK in HEK293M cells using a split-luciferase complementation assay, with an half-maximal inhibitory concentration of 43 nanomolar [1] [2].

Washout studies revealed a unique dependency profile, where limited exposure periods resulted in sustained cytotoxic effects. In OPM-2 cells, treatment for only 1 hour followed by compound washout and 23-hour incubation in the absence of drug resulted in greater than 80% reduction in viability, approaching that achieved with 24 hours of continuous treatment [1] [2]. Similar observations were made in Ramos cells following 30 minutes of treatment, confirming the rapid and committed step toward apoptosis induced by myeloid cell leukemia 1 inhibition [1] [2].

Predictive Biomarkers and Resistance Mechanisms

Multivariate linear regression analysis identified key predictive biomarkers for Tapotoclax sensitivity. High BCL-xL expression emerged as the strongest predictor of resistance, while high BAK expression was the strongest predictor of sensitivity [1] [2]. Importantly, myeloid cell leukemia 1 expression levels were not predictive of response, indicating that functional dependency rather than protein abundance determines cellular sensitivity [1] [3].

The identification of BCL-xL and BAK as the strongest predictors of resistance and response respectively provides compelling evidence for the on-mechanism activity of Tapotoclax, as both proteins are integral members of the B-cell lymphoma 2 protein family that regulate the intrinsic apoptosis pathway [1] [2].

Xenograft Model Studies: Tumor Regression and Apoptotic Biomarkers

Pharmacodynamic Biomarker Activation In Vivo

Tapotoclax demonstrated robust pharmacodynamic activity in xenograft models with rapid induction of apoptotic biomarkers. In OPM-2 xenografts, dose-dependent activation of the intrinsic apoptosis pathway was detected as early as 2 hours after oral administration [1] [2]. Activated BAK levels were sustained through 12 hours, cleaved caspase-3 activity persisted through 24 hours, and cleaved PARP was detectable through 12 hours post-administration [1] [2]. Immunohistochemistry analysis revealed similar dose-dependent increases in cleaved caspase-3, confirming the systemic activation of apoptotic pathways [1] [2].

Efficacy in Multiple Myeloma Models

The ability of Tapotoclax to rapidly induce apoptosis in pharmacodynamic assays suggested efficacy with discontinuous dosing schedules. In subcutaneous OPM-2 xenografts, twice-weekly oral administration at 30 milligrams per kilogram achieved 54% tumor growth inhibition relative to vehicle control, while 60 milligrams per kilogram achieved 21% tumor regression relative to initial tumor volume [1] [2]. Daily administration demonstrated superior efficacy, with 30 and 60 milligrams per kilogram achieving 84% tumor growth inhibition and 100% regression, respectively [1] [2].

Once-weekly dosing also proved effective, with 50 milligrams per kilogram achieving 97% tumor growth inhibition and 100 milligrams per kilogram resulting in 70% regression [1] [2]. These findings have important implications for clinical development, offering flexibility in dosing schedules to potentially mitigate on-target toxicities without sacrificing efficacy [1] [2].

Activity in Acute Myeloid Leukemia Models

In the MOLM13 luciferase-labeled orthotopic model of acute myeloid leukemia, where tumor cells engrafted in the bone marrow, twice-weekly oral administration resulted in significant dose-dependent inhibition of tumor burden [1] [2]. Treatment with 30 milligrams per kilogram achieved 28% reduction in bioluminescence imaging, while 60 milligrams per kilogram resulted in 69% reduction in whole-body luminescence [1] [2].

Combination Therapy Efficacy

Combination studies demonstrated synergistic activity between Tapotoclax and established therapies. In an orthotopic OPM-2 luciferase-labeled model, mice treated with daily Tapotoclax (20 milligrams per kilogram) and twice-weekly carfilzomib (3 milligrams per kilogram) achieved 99% reduction in bioluminescence imaging, exceeding effects achieved with either single agent (85% and 82% reduction with Tapotoclax and carfilzomib respectively) [1] [2].

The combination of Tapotoclax and venetoclax demonstrated particularly robust activity in acute myeloid leukemia models. In the MOLM13 orthotopic model, mice treated with twice-weekly Tapotoclax (30 milligrams per kilogram) and daily venetoclax (50 milligrams per kilogram) exhibited complete inhibition of tumor burden (100% reduction in bioluminescence imaging) and achieved regression relative to the first day of dosing [1] [2]. Single-agent treatments achieved 55% and 23% reduction in bioluminescence imaging for Tapotoclax and venetoclax respectively [1] [2].

Dose-Dependent Pharmacodynamic Effects on Immune Cell Populations

Development of Human Myeloid Cell Leukemia 1 Knock-in Mouse Model

To comprehensively evaluate the relationship between myeloid cell leukemia 1 inhibition and effects on normal tissues at efficacious doses, researchers generated a human myeloid cell leukemia 1 knock-in mouse model, replacing the murine gene with its human ortholog [1] [2]. This was necessary because Tapotoclax exhibits approximately 1,000-fold reduced affinity toward murine myeloid cell leukemia 1 compared to human myeloid cell leukemia 1 [1] [2].

Ex vivo treatment of splenocytes with the tool compound AM-8621 for 6 hours resulted in caspase 3 activation and reduced viability in B cells derived from human myeloid cell leukemia 1 knock-in mice, but not wild-type mice, confirming the species-specific activity [1] [2].

Hematopoietic Cell Population Effects

Oral administration of Tapotoclax at 30 and 60 milligrams per kilogram resulted in dose-dependent decreases in B cells, monocytes, and neutrophils in both blood and bone marrow of human myeloid cell leukemia 1 knock-in mice [1] [2]. Similar reductions were observed in bone marrow, highlighting the ability of Tapotoclax to distribute into tissues and exert pharmacodynamic effects at sites of hematopoiesis [1] [2].

Broader complete blood count analysis revealed additional effects on eosinophils, basophils, and reticulocytes, indicating comprehensive impact on multiple hematopoietic lineages dependent on myeloid cell leukemia 1 for survival [1] [2]. These findings are consistent with conditional knock-out studies that documented the dependency of these cell types and their progenitors on myeloid cell leukemia 1 for survival [1] [4] [5] [6] [7].

Combination Therapy Effects on Immune Populations

Terminal analysis of human myeloid cell leukemia 1 knock-in mice treated with the combination of Tapotoclax and venetoclax revealed distinct effects on hematopoietic cell populations [1] [2]. Mice treated with the combination or Tapotoclax alone showed significant decreases in peripheral blood B cells and monocytes, whereas venetoclax alone exhibited significant reductions in B cells only [1] [2]. The combination was well tolerated, with no evidence of enhanced toxicity compared to single-agent treatments [1] [2].

Clinical Translation Implications

The dose-dependent reductions in B cells, monocytes, and neutrophils serve as potential pharmacodynamic endpoints for clinical development [1] [2]. These biomarkers provide measurable parameters to confirm target engagement and optimize dosing strategies in human patients while maintaining an acceptable safety profile [1] [2]. The ability to achieve therapeutic efficacy with intermittent dosing schedules offers additional flexibility to manage potential on-target effects on normal hematopoietic cells [1] [2].

Data Tables

Table 1: In Vitro Efficacy in Hematologic Cancer Cell Lines

| Cell Line Type | Sensitivity Rank | IC50 Range (48h, μM) | Statistical Significance |

|---|---|---|---|

| Multiple Myeloma | Highest | 0.21-19.45 | P = 0.006 |

| Acute Myeloid Leukemia | High | Variable | P = 1 × 10⁻⁵ |

| B-cell Lymphoma | High | Variable | P < 1 × 10⁻⁶ |

| Diffuse Large B-cell Lymphoma | Moderate | 0.21-17.78 | Variable |

| Burkitt Lymphoma | Moderate | 0.31-4.45 | Variable |

| B-cell ALL | Moderate | Variable | Variable |

Table 2: Xenograft Model Studies - Tumor Regression and Efficacy

| Model | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Regression (%) |

|---|---|---|---|---|

| OPM-2 Subcutaneous | 30 | Twice Weekly | 54 | None |

| OPM-2 Subcutaneous | 60 | Twice Weekly | 21 | 21 |

| OPM-2 Subcutaneous | Daily | Daily | 84 | 100 |

| MOLM13 Orthotopic | 30 | Twice Weekly | 28 | BLI Reduction |

| MOLM13 Orthotopic | 60 | Twice Weekly | 69 | BLI Reduction |

| OPM-2 Once Weekly | 50 | Once Weekly | 97 | 70 |

Table 3: Dose-Dependent Pharmacodynamic Effects on Immune Cells

| Cell Type | 30 mg/kg Effect | 60 mg/kg Effect | Dose Dependency | Location |

|---|---|---|---|---|

| B cells | Decreased | Decreased | Yes | Blood/Bone Marrow |

| Monocytes | Decreased | Decreased | Yes | Blood/Bone Marrow |

| Neutrophils | Decreased | Decreased | Yes | Blood/Bone Marrow |

| Eosinophils | Decreased | Decreased | Yes | Blood/Bone Marrow |

| Basophils | Decreased | Decreased | Yes | Blood/Bone Marrow |

| Reticulocytes | Decreased | Decreased | Yes | Blood/Bone Marrow |

Table 4: Apoptotic Biomarkers

| Biomarker | Detection Time (Hours) | Duration (Hours) | Dose Dependent | Model |

|---|---|---|---|---|

| Activated BAK | 2 | 12 | Yes | OPM-2 Xenograft |

| Cleaved Caspase-3 | 2 | 24 | Yes | OPM-2 Xenograft |

| Cleaved PARP | 2 | 12 | Yes | OPM-2 Xenograft |

| Caspase 3/7 Activity | 1-4 | 8 | Yes | Cell Lines |

Table 5: Combination Studies

| Combination | Model | Single Agent Efficacy (%) | Combination Efficacy (%) | Clinical Significance |

|---|---|---|---|---|

| Tapotoclax + Venetoclax | MOLM13 AML | 55 (Tapo), 23 (Ven) | 100 | Complete tumor burden inhibition |

| Tapotoclax + Carfilzomib | OPM-2 MM | 85 (Tapo), 82 (Carf) | 99 | Superior to single agents |

| Tapotoclax + Doxorubicin | Multiple BCL Lines | Variable | Synergistic | Enhanced cytotoxicity |